molecular formula C3H2N4Na2O2S B1313760 Disodium 5-sulphido-1H-tetrazole-1-acetate CAS No. 61336-49-0

Disodium 5-sulphido-1H-tetrazole-1-acetate

Cat. No.: B1313760
CAS No.: 61336-49-0
M. Wt: 204.12 g/mol
InChI Key: VSGXNBCISIILEO-UHFFFAOYSA-L
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Description

Disodium 5-sulphido-1H-tetrazole-1-acetate is a chemical compound with the molecular formula C3H2N4Na2O2S. This compound has gained significant attention due to its versatile nature and the ability to undergo various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 5-sulphido-1H-tetrazole-1-acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-mercapto-1H-tetrazole with sodium acetate in the presence of a suitable solvent . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Disodium 5-sulphido-1H-tetrazole-1-acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound results in the formation of sulfoxides, while reduction yields thiol derivatives .

Mechanism of Action

The mechanism of action of disodium 5-sulphido-1H-tetrazole-1-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Biological Activity

Disodium 5-sulphido-1H-tetrazole-1-acetate (chemical formula: C₃H₂N₄Na₂O₂S) is a compound that has garnered interest in various fields, particularly in biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.

Overview of this compound

This compound is a disodium salt derived from 5-sulphido-1H-tetrazole. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in both organic synthesis and biological applications. The compound is synthesized typically through the reaction of 5-mercapto-1H-tetrazole with sodium acetate under controlled conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and proteins. This interaction can modulate enzyme activity and influence various biochemical pathways:

  • Enzyme Inhibition: Research indicates that the compound can inhibit specific enzymes, potentially affecting metabolic pathways.
  • Cellular Processes: It has been shown to influence cellular processes such as apoptosis and proliferation in certain cell lines .

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains and fungi, indicating its potential use in medicinal applications:

  • Bacterial Inhibition: The compound has shown inhibitory effects against pathogens like Pseudomonas aeruginosa and Candida albicans, suggesting its utility as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on tumor cell lines:

CompoundCell LineConcentration (mM)Cytotoxicity Effect
This compoundHeLaUp to 20No significant cytotoxicity observed
Other tested compoundsHeLaVariesVarying levels of cytotoxicity

Results indicate that at concentrations up to 20 mM, this compound does not exhibit significant cytotoxic effects on HeLa cells .

Synthesis and Characterization

The synthesis of this compound involves several key steps:

  • Reagents: The primary reagents include 5-mercapto-1H-tetrazole and sodium acetate.
  • Reaction Conditions: The reaction is typically carried out in a suitable solvent under controlled temperature and pressure conditions to optimize yield.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound .

Study on Coordination Chemistry

A recent study explored the coordination chemistry of mercaptocarboxylate ligands, including this compound. The findings highlighted its ability to form stable complexes with transition metals, which could enhance its biological activity through metal-mediated pathways .

Antifungal Activity Investigation

Another case study focused on the antifungal properties of this compound. It was tested against several fungal strains, demonstrating significant antifungal activity comparable to known antifungal agents. This positions the compound as a potential candidate for further development in antifungal therapies .

Properties

IUPAC Name

disodium;2-(5-sulfidotetrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2S.2Na/c8-2(9)1-7-3(10)4-5-6-7;;/h1H2,(H,8,9)(H,4,6,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGXNBCISIILEO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N1C(=NN=N1)[S-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4Na2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210246
Record name Disodium 5-sulphido-1H-tetrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61336-49-0
Record name Disodium 5-sulphido-1H-tetrazole-1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061336490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 5-sulphido-1H-tetrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5-sulphido-1H-tetrazole-1-acetate
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